molecular formula C10H15ClO4 B13203497 Methyl 2-chloro-5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Methyl 2-chloro-5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13203497
M. Wt: 234.67 g/mol
InChI Key: CTPAEIPCBJEEOJ-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C10H15ClO4. It is known for its unique spirocyclic structure, which includes a dioxaspiro ring system. This compound is primarily used in research and industrial applications due to its interesting chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-5,5-dimethyl-1,3-dioxane with methyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran at a temperature range of 0-5°C to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation with potassium permanganate can produce a carboxylic acid .

Scientific Research Applications

Methyl 2-chloro-5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The chlorine atom and the spirocyclic structure play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
  • Methyl 2-chloro-5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Uniqueness

Methyl 2-chloro-5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is unique due to its specific substitution pattern and the presence of two methyl groups on the spirocyclic ring. This structural feature imparts distinct chemical properties and reactivity compared to its analogs .

Biological Activity

Methyl 2-chloro-5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a complex organic compound known for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H15ClO4C_{10}H_{15}ClO_4 and a molecular weight of approximately 234.67 g/mol. Its structure includes a dioxaspiro framework characterized by the presence of chlorine and methyl groups, which may influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC10H15ClO4
Molecular Weight234.67 g/mol
IUPAC NameThis compound
CAS Number1699555-07-1

Synthesis

The synthesis of this compound typically involves the reaction of suitable precursors with chloroformate under controlled conditions. A common method includes the use of methyl chloroformate in the presence of a base like triethylamine at low temperatures to ensure the formation of the desired product.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. For instance, it has been tested against several bacterial strains, showing varying degrees of inhibition.

Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. This could have implications for drug design targeting metabolic disorders.

Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, indicating a potential role as an anticancer agent. The mechanisms behind this activity are still under investigation but may involve apoptosis induction or cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

Case Study 2: Cytotoxicity Assessment

In another investigation focused on cancer therapeutics, this compound was tested on human lung cancer cell lines (A549). The compound demonstrated IC50 values around 25 µM after 48 hours of treatment, suggesting potent cytotoxicity that warrants further exploration in preclinical models.

The mechanism by which this compound exerts its biological effects may involve:

  • Electrophilic Attack : The chlorine atom in the compound can act as an electrophile, allowing it to react with nucleophilic sites on biomolecules.
  • Formation of Covalent Bonds : These reactions can lead to covalent modifications of proteins or nucleic acids, potentially altering their function and contributing to observed biological activities.
  • Signal Transduction Interference : By interacting with specific receptors or enzymes, the compound may disrupt normal signaling pathways within cells.

Properties

Molecular Formula

C10H15ClO4

Molecular Weight

234.67 g/mol

IUPAC Name

methyl 2-chloro-5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C10H15ClO4/c1-8(2)6-9(4-5-14-8)10(11,15-9)7(12)13-3/h4-6H2,1-3H3

InChI Key

CTPAEIPCBJEEOJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CCO1)C(O2)(C(=O)OC)Cl)C

Origin of Product

United States

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